molecular formula C10H8BBrO2 B8792491 (7-Bromonaphthalen-2-yl)boronic acid

(7-Bromonaphthalen-2-yl)boronic acid

Cat. No.: B8792491
M. Wt: 250.89 g/mol
InChI Key: LSZSXMFHYFOASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Bromonaphthalen-2-yl)boronic acid is a useful research compound. Its molecular formula is C10H8BBrO2 and its molecular weight is 250.89 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BBrO2

Molecular Weight

250.89 g/mol

IUPAC Name

(7-bromonaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H8BBrO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,13-14H

InChI Key

LSZSXMFHYFOASX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=CC(=C2)Br)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 3.0 g of 2,7-dibromonaphthalene was placed into a 500-mL three-neck flask, and the air in the flask was replaced with nitrogen. To this compound was added 150 mL of tetrahydrofuran (THF), and this solution was stirred at −78° C. for 20 minutes. Then, 6.4 mL of a 1.7M hexane solution of n-butyllithium (n-BuLi) was dripped into this mixture solution, followed by stirring at −78° C. for 2 hours. After the predetermined time had elapsed, 2.4 mL of trimethyl borate was added to the mixture and this solution was stirred for 18 hours while the temperature was raised to room temperature. After the predetermined time had elapsed, 60 mL of 1.0M hydrochloric acid was poured into this solution, and the mixture was stirred for 1 hour. Then, this mixture solution was separated into an organic layer and an aqueous layer. Organic substances were extracted with ethyl acetate from the obtained aqueous layer. The solution of the extract was combined with the organic layer that had been first obtained, and the mixture was washed with saturated brine and dried by addition of anhydrous magnesium sulfate to the organic layer. Then, the filtrate obtained by gravity filtration was concentrated to give a white solid. The obtained white solid was washed with a mixed solvent of hexane and toluene, whereby 7-bromonaphthalene-2-boronic acid was obtained (as a white powder in 75% yield). The synthesis scheme of Step 1 is illustrated in the following (a-5).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

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